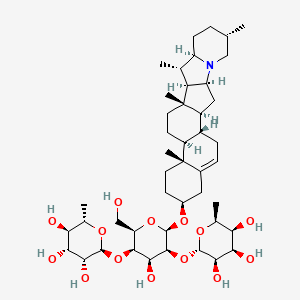

a-Chaconine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

α-Chaconine: is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in potatoes. It is a toxic compound that contributes to the plant’s defense mechanisms against pests and pathogens. α-Chaconine is known for its bitter taste and is produced in higher concentrations when potatoes are exposed to light or physical damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The extraction of α-chaconine from potato peels can be achieved through various methods. One efficient method involves ultrasound-assisted extraction combined with high-performance liquid chromatography (HPLC). This method uses methanol as a solvent and a sample-to-solvent ratio of 1:10 (w/v, g/mL). The extraction process is optimized for parameters such as extraction time and ultrasonic power density .

Industrial Production Methods: In industrial settings, α-chaconine is typically extracted from potato peel waste, which is a by-product of potato processing. The extraction process involves the use of solvents like methanol and techniques such as ultrasound-assisted extraction to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: α-Chaconine undergoes various chemical reactions, including acid hydrolysis and enzymatic hydrolysis. These reactions are essential for breaking down the glycoalkaloid into its constituent parts .

Common Reagents and Conditions:

Acid Hydrolysis: This reaction requires a high temperature (around 85°C) and generates significant chemical waste.

Enzymatic Hydrolysis: This method uses specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase to degrade α-chaconine into simpler compounds.

Major Products Formed: The primary products formed from the hydrolysis of α-chaconine are solanidine and other simpler glycoalkaloids .

Aplicaciones Científicas De Investigación

α-Chaconine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study the properties and reactions of glycoalkaloids.

Mecanismo De Acción

The mechanism by which α-chaconine exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: α-Chaconine induces apoptosis in cancer cells by activating caspase-3 pathways and inhibiting the phosphorylation of extracellular signal-regulated protein kinases (ERK1 and ERK2).

Inhibition of Angiogenesis: The compound inhibits the proliferation of endothelial cells by reducing the expression of matrix metalloproteinase-2 (MMP-2), which is involved in angiogenesis.

Disruption of Cell Cycle: α-Chaconine disrupts the cell cycle and mechanical barrier function of intestinal epithelial cells, leading to increased cell apoptosis.

Comparación Con Compuestos Similares

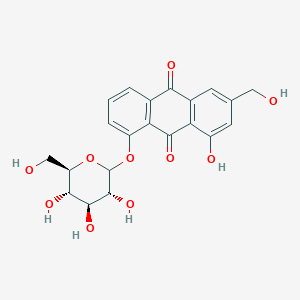

α-Chaconine is often compared with other glycoalkaloids such as α-solanine, β-chaconine, and β-solanine. These compounds share similar structures and biological activities but differ in their toxicity and pharmacological properties:

α-Solanine: Similar to α-chaconine, α-solanine is a toxic glycoalkaloid found in potatoes.

β-Chaconine and β-Solanine: These are degradation products of α-chaconine and α-solanine, respectively.

Uniqueness of α-Chaconine: α-Chaconine is unique due to its high toxicity and its role in the plant’s defense mechanisms. Its ability to induce apoptosis and inhibit angiogenesis makes it a compound of interest in cancer research .

Conclusion

α-Chaconine is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Propiedades

Fórmula molecular |

C45H73NO14 |

|---|---|

Peso molecular |

852.1 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-/m0/s1 |

Clave InChI |

TYNQWWGVEGFKRU-OHIAVPKISA-N |

SMILES isomérico |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)C |

SMILES canónico |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)

![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)

![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)

![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)

![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)

![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)